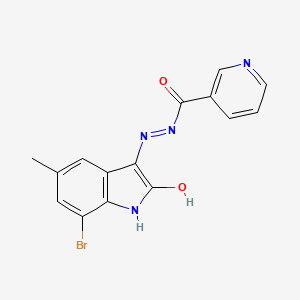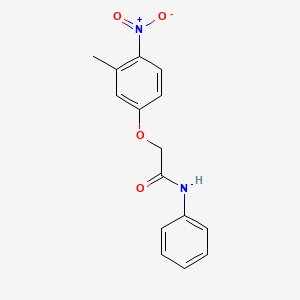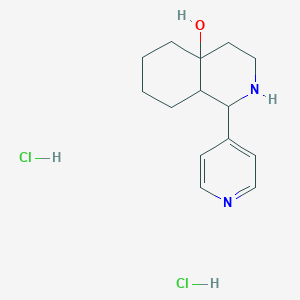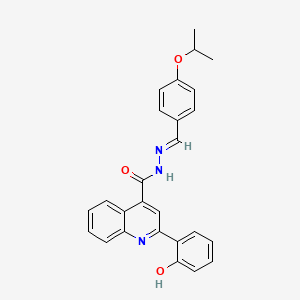
N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide, also known as BMN-673, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It has been extensively studied for its potential in cancer therapy, due to its ability to selectively kill cancer cells with defects in DNA repair pathways.
Mechanism of Action
N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide works by inhibiting the PARP enzymes, which are involved in DNA repair. In cancer cells with defects in DNA repair pathways, PARP inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been shown to have potent anti-tumor activity in preclinical studies. It has also been shown to have a favorable safety profile, with minimal toxicity in animal studies.
Advantages and Limitations for Lab Experiments
N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has several advantages for use in lab experiments. It is highly selective for PARP enzymes, which minimizes off-target effects. It is also highly potent, which allows for the use of lower doses in experiments. However, one limitation is that its effects may be limited to cancer cells with defects in DNA repair pathways, which may limit its applicability in certain experiments.
Future Directions
There are several future directions for the study of N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide. One area of interest is the development of combination therapies that include N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide, which may enhance its anti-tumor activity. Another area of interest is the investigation of the potential use of N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to better understand the mechanisms underlying the selective toxicity of N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide towards cancer cells with defects in DNA repair pathways.
Synthesis Methods
N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide can be synthesized through a multi-step process involving the reaction of 7-bromo-5-methyl-1,2-dihydro-3H-indole-2,3-dione with nicotinic acid hydrazide, followed by the addition of a carbonyl group to form the final product.
Scientific Research Applications
N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been extensively studied for its potential in cancer therapy, particularly in the treatment of breast, ovarian, and pancreatic cancers. It has been shown to selectively kill cancer cells with defects in DNA repair pathways, such as those with mutations in BRCA1 and BRCA2 genes.
properties
IUPAC Name |
N-[(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2/c1-8-5-10-12(11(16)6-8)18-15(22)13(10)19-20-14(21)9-3-2-4-17-7-9/h2-7,18,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXRUZIYNGADPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=O)C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-cyclopentyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6039957.png)


![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6039979.png)
![12-[4-(dimethylamino)phenyl]-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B6039987.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(1,4-dioxan-2-ylmethyl)-N-methylacetamide](/img/structure/B6039988.png)
![4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]thiomorpholine trifluoroacetate](/img/structure/B6040000.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B6040022.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B6040024.png)

![methyl 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B6040041.png)

![4-({1-[4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B6040051.png)